1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride

Description

IUPAC Name and Synonyms

The IUPAC name for this compound is 1-(pyridin-2-ylmethyl)piperidin-3-amine dihydrochloride . Alternative names include:

- 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride

- 3,4,5,6-Tetrahydro-2H-[1,2′]bipyridinyl-3-ylamine hydrochloride

The compound is also referred to by its CAS number (1185312-66-6 ) and PubChem identifiers (CID 45786783 for the free amine form).

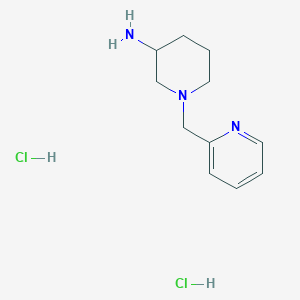

Structural Formula and SMILES Notation

The molecular structure consists of a piperidine ring (C₅H₁₁N) linked to a pyridin-2-ylmethyl group (C₆H₅NCH₂–) and a primary amine at the third carbon. The dihydrochloride salt form introduces two chloride counterions.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₉Cl₂N₃ |

| SMILES | C1CC(CN(C1)CC2=CC=CC=N2)N.Cl.Cl |

| InChIKey | MYSDFLHWVMWWPI-UHFFFAOYSA-N |

This notation highlights the connectivity: the piperidine nitrogen is bonded to the pyridinylmethyl group, while the third carbon bears the amine.

Structural Relationship to Piperidine Derivatives

Piperidine Core and Functionalization

Piperidine derivatives are six-membered saturated nitrogen-containing heterocycles, widely used in medicinal chemistry. The core structure enables hydrogen bonding, π-π interactions, and modulation of receptor binding.

1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride differs from simpler piperidine derivatives (e.g., piperidine hydrochloride) through two key modifications:

- Pyridin-2-ylmethyl Substituent : Introduced at the nitrogen atom, enhancing aromaticity and potential for hydrogen bonding.

- Primary Amine at C3 : Facilitates further functionalization, such as acylation or alkylation, for targeted drug design.

Comparison with Related Piperidine Derivatives

The compound shares structural similarities with other piperidinylamines but differs in substitution patterns and functional groups.

The placement of the pyridinylmethyl group and the amine dictates receptor selectivity and pharmacokinetics.

Positional Isomerism in Pyridinylmethyl-Piperidinylamine Systems

Isomerism in Pyridine Substitution

The pyridinylmethyl group can occupy different positions on the pyridine ring, leading to positional isomers with distinct properties.

| Isomer | Pyridine Substitution | CAS Number | Key Structural Features |

|---|---|---|---|

| 1-Pyridin-2-ylmethyl-piperidin-3-ylamine | 2-Position (meta) | 1185312-66-6 | Pyridine ring adjacent to N1 |

| 1-Pyridin-4-ylmethyl-piperidin-3-ylamine | 4-Position (para) | 1185318-67-5 | Pyridine ring opposite to N1 |

The 2-yli isomer (CAS 1185312-66-6) is more prevalent in research due to its enhanced solubility and reactivity compared to the 4-yli isomer.

Impact of Isomerism on Biological Activity

Positional isomerism significantly influences bioactivity. For example:

- 2-Yli Isomer : Favors interactions with MAO-B due to the meta orientation of the pyridine ring, which aligns with active-site residues.

- 4-Yli Isomer : May exhibit reduced binding affinity due to steric hindrance from the para-substituted pyridine.

Studies on analogous compounds (e.g., MAO inhibitors) demonstrate that pyridine substitution patterns critically affect selectivity and potency.

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.2ClH/c12-10-4-3-7-14(8-10)9-11-5-1-2-6-13-11;;/h1-2,5-6,10H,3-4,7-9,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRNLGAVKHNFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671472 | |

| Record name | 1-[(Pyridin-2-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185312-66-6 | |

| Record name | 1-[(Pyridin-2-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C10H15N3·2HCl

- Molecular Weight : 236.21 g/mol

- CAS Number : 1185312-66-6

- Density : 1.073 g/cm³

- Boiling Point : 91-93°C (at 0.4 mmHg)

The biological activity of 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that it exhibits potent activity against Mycobacterium tuberculosis, with MIC values ranging from 2 to 4 µg/mL for certain derivatives .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride | 2–4 | Antitubercular |

| Reference Drug (Rifampicin) | 0.5 | Antitubercular |

Neuropharmacological Effects

In vitro studies have demonstrated that the compound can influence neuronal activity. It has been shown to enhance the release of neurotransmitters such as dopamine and serotonin, suggesting potential applications in treating mood disorders .

Study on Antitubercular Activity

A recent investigation focused on the synthesis and biological evaluation of several piperidine derivatives, including 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride. The study found that this compound exhibited significant antimycobacterial activity, with selectivity towards M. tuberculosis over other microorganisms, indicating a promising therapeutic profile .

Neurotransmitter Modulation Study

Another study explored the effects of this compound on neurotransmitter release in rat brain slices. The results indicated a dose-dependent increase in serotonin levels, which could have implications for the treatment of depression and anxiety disorders .

Safety and Toxicology

Toxicological assessments reveal that while the compound has promising biological activities, it also poses certain risks. Safety data indicate potential irritant effects upon contact with skin or mucous membranes . Further studies are needed to fully elucidate the safety profile and therapeutic window.

Scientific Research Applications

Neurological Disorders

The compound has shown promise in treating conditions associated with serotonergic dysfunctions, such as anxiety, depression, and obsessive-compulsive disorders. Research indicates that derivatives of piperidine, including 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride, exhibit agonist activity at the 5-HT_1A receptors. This receptor activity is crucial for the modulation of serotonin levels in the brain, which can alleviate symptoms of various psychiatric disorders .

Cancer Therapy

In cancer research, compounds similar to 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride have been evaluated for their ability to inhibit cell proliferation. Studies on related piperidine derivatives have demonstrated effectiveness against proliferative diseases, including certain types of cancer. The mechanisms often involve the inhibition of specific kinases involved in cell cycle regulation, thus preventing uncontrolled cell growth .

Receptor Interaction

The interaction of 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride with various receptors is a focal point of its therapeutic potential. Its structural characteristics allow it to bind effectively to serotonin receptors and sigma receptors, influencing neurotransmitter release and neuronal excitability .

Antinociceptive Properties

Recent studies have highlighted the compound's dual action on histamine H_3 and sigma-1 receptors, which are implicated in pain modulation. This dual targeting may enhance its efficacy in treating both nociceptive and neuropathic pain conditions, offering a novel approach to pain management .

Synthesis and Development

The synthesis of 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have facilitated the production of piperidine derivatives with improved pharmacological profiles. Techniques such as palladium-catalyzed reactions and one-pot synthesis have been employed to streamline the process while maintaining high selectivity for desired products .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations:

- Heterocyclic Core : The target compound’s pyridine core distinguishes it from pyrimidine-based analogs (e.g., ) and piperazine derivatives (e.g., levocetirizine). Pyridine’s electron-deficient nature may influence binding interactions compared to pyrimidine’s dual nitrogen atoms .

- Salt Form: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochlorides (), critical for bioavailability .

- Chirality : Unlike levocetirizine (), the target compound lacks chiral centers, simplifying synthesis and reducing enantiomer-specific activity concerns .

Pharmacological and Functional Insights

- Levocetirizine Dihydrochloride : As an H₁ antihistamine, its potency derives from stereoselectivity at the H₁ receptor, with the R-enantiomer (levocetirizine) being 30-fold more active than the S-form . The target compound’s lack of chirality suggests a different mechanism or target.

- Diphenylpyraline Hydrochloride (): A piperidine-based antihistamine with a diphenylmethoxy group. Structural differences highlight how aromatic substituents (e.g., diphenylmethyl vs. pyridinylmethyl) modulate receptor affinity and pharmacokinetics .

Analytical Characterization

- Capmatinib Dihydrochloride (): Characterized via XRPD, DSC, and TGA to control polymorphism.

- SHELX Software (): Widely used for crystallographic refinement. Structural elucidation of the target compound may employ SHELXL for small-molecule refinement or SHELXE for high-throughput phasing .

Preparation Methods

Reaction Components:

- Cyanohydrin intermediate (III) : A compound bearing a cyano and hydroxyl group, derived from a ketone precursor.

- Pyridin-2-yl-methylamine (IV) : The amine nucleophile providing the pyridine substituent.

Reaction Conditions:

- The reaction is conducted in an alcoholic solvent , preferably methanol.

- The medium is rendered basic by adding an organic tertiary amine base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) .

- The reductive environment is maintained using a boron hydride reducing agent , typically sodium cyanoborohydride (NaBH3CN) .

- The reaction is usually carried out at room temperature to ensure selectivity and minimize side reactions.

- To suppress side reactions (such as cyanide ion interference), iron sulfate (FeSO4·7H2O) or other metal salts capable of complexing cyanide ions can be added.

Reaction Mechanism:

- The amine attacks the cyanohydrin carbonyl carbon, forming an imine intermediate.

- The borohydride reduces the imine to the corresponding amine.

- The basic conditions and metal salts help drive the reaction to completion and improve yield.

Stepwise Synthesis Outline

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of cyanohydrin intermediate from ketone precursor | Ketone + cyanide source, controlled temperature | Cyanohydrin (III) |

| 2 | Reductive amination with pyridin-2-yl-methylamine | Pyridin-2-yl-methylamine (IV), NaBH3CN, DABCO, MeOH, RT | Formation of 1-pyridin-2-ylmethyl-piperidin-3-ylamine |

| 3 | Salt formation | HCl in ethanol or aqueous solution | Dihydrochloride salt crystallization |

Additional Synthetic Details and Notes

- The piperidine ring is often introduced or functionalized prior to the reductive amination step, sometimes starting from 1-benzoyl-piperidin-4-one derivatives.

- Protection groups may be used on the pyridine nitrogen or amine functionalities during intermediate steps to avoid side reactions.

- Extraction and purification steps include washing with water, drying over magnesium sulfate, filtration, and evaporation under reduced pressure.

- The final compound is isolated as a dihydrochloride salt , which improves solubility and stability for pharmaceutical applications.

Comparative Analysis of Preparation Methods

| Method Aspect | Reductive Amination (Preferred) | Alternative Methods (Less Common) |

|---|---|---|

| Reaction Type | Reductive amination of cyanohydrin and amine | Direct substitution or multi-step functionalization |

| Reaction Medium | Methanol with basic tertiary amine | Various organic solvents |

| Reducing Agent | Sodium cyanoborohydride | Other boron hydrides or catalytic hydrogenation |

| Temperature | Room temperature | Elevated temperatures or reflux |

| Yield and Purity | High yield, fewer side products | Variable yields, more purification needed |

| Scalability | Amenable to large-scale synthesis | Often limited by reaction conditions |

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Role | Typical Amounts/Notes |

|---|---|---|

| Pyridin-2-yl-methylamine | Nucleophile | May be used as hydrochloride salt |

| Cyanohydrin intermediate | Electrophilic partner | Prepared from ketone precursor |

| Sodium cyanoborohydride (NaBH3CN) | Reducing agent | Mild, selective for imine reduction |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Base to maintain basic medium | Catalytic quantities |

| Methanol | Solvent | Polar protic solvent favors reaction |

| Iron sulfate (FeSO4·7H2O) | Cyanide complexing agent | Added to suppress side reactions |

| Hydrochloric acid (HCl) | Salt formation | To obtain dihydrochloride salt |

Research Findings and Industrial Relevance

- The reductive amination method described is advantageous for its mild conditions, high selectivity, and scalability , making it suitable for pharmaceutical manufacturing.

- The use of metal salts like iron sulfate to complex cyanide ions is a significant improvement to reduce impurities and improve safety.

- The dihydrochloride salt form enhances the compound's pharmaceutical properties , such as solubility and stability.

- This method replaces older, more complex routes involving multiple protection/deprotection steps or harsher reaction conditions.

Q & A

Q. How to design a structure-activity relationship (SAR) study comparing this compound with its analogs?

- Methodological Answer :

- Analog synthesis : Modify the pyridine ring (e.g., 3- vs. 4-substitution) or piperidine N-methylation.

- Biological testing : Rank analogs by IC in parallel assays (e.g., cancer cell proliferation, LSD1 inhibition).

- QSAR modeling : Apply CoMFA or machine learning (Random Forest) to correlate structural descriptors (e.g., Hammett constants) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.